molecular formula C13H23NO3Si B14410158 N-Benzyl-1,1,1-triethoxysilanamine CAS No. 87498-95-1

N-Benzyl-1,1,1-triethoxysilanamine

Cat. No.: B14410158
CAS No.: 87498-95-1
M. Wt: 269.41 g/mol
InChI Key: PFYPDPKLYFLHFM-UHFFFAOYSA-N
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Description

N-Benzyl-1,1,1-triethoxysilanamine is an organosilicon compound with the molecular formula C13H23NO3Si. This compound features a benzyl group attached to a silicon atom, which is further bonded to three ethoxy groups and an amine group. Organosilicon compounds like this compound are known for their unique properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1,1,1-triethoxysilanamine typically involves the reaction of benzylamine with triethoxysilane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ethoxy groups. A common method involves the use of a catalyst, such as a transition metal complex, to facilitate the reaction. The reaction can be represented as follows:

C6H5CH2NH2+Si(OEt)3HC6H5CH2NHSi(OEt)3+H2\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{Si(OEt)}_3\text{H} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHSi(OEt)}_3 + \text{H}_2 C6​H5​CH2​NH2​+Si(OEt)3​H→C6​H5​CH2​NHSi(OEt)3​+H2​

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments. The product is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1,1,1-triethoxysilanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the compound into silane derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used to replace the ethoxy groups.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

N-Benzyl-1,1,1-triethoxysilanamine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the production of specialty materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Benzyl-1,1,1-triethoxysilanamine involves its interaction with various molecular targets. The benzyl group provides hydrophobic interactions, while the silicon and ethoxy groups can form hydrogen bonds and coordinate with metal ions. These interactions enable the compound to modulate biological pathways and chemical reactions, making it a versatile tool in research and industry.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-1,1,1-trimethoxysilanamine: Similar structure but with methoxy groups instead of ethoxy groups.

    N-Benzyl-1,1,1-triethoxysilane: Lacks the amine group, making it less reactive in certain applications.

    N-Benzyl-1,1,1-trimethylsilanamine: Contains methyl groups instead of ethoxy groups, affecting its solubility and reactivity.

Uniqueness

N-Benzyl-1,1,1-triethoxysilanamine is unique due to its combination of a benzyl group, ethoxy groups, and an amine group. This combination provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable complexes with biomolecules further enhances its versatility.

Properties

CAS No.

87498-95-1

Molecular Formula

C13H23NO3Si

Molecular Weight

269.41 g/mol

IUPAC Name

1-phenyl-N-triethoxysilylmethanamine

InChI

InChI=1S/C13H23NO3Si/c1-4-15-18(16-5-2,17-6-3)14-12-13-10-8-7-9-11-13/h7-11,14H,4-6,12H2,1-3H3

InChI Key

PFYPDPKLYFLHFM-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](NCC1=CC=CC=C1)(OCC)OCC

Origin of Product

United States

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